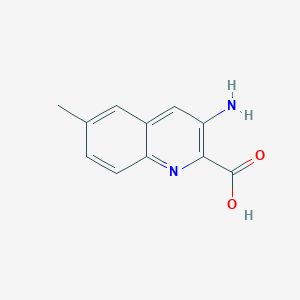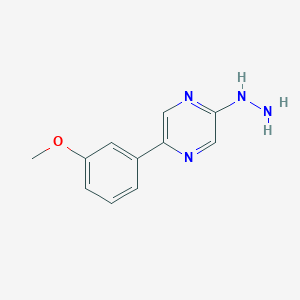
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazinyl group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyrazine derivative. One common method involves the condensation of 3-methoxyphenylhydrazine with 2,3-dichloropyrazine under reflux conditions in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species that can damage cellular components.
類似化合物との比較
Similar Compounds
- 2-Hydrazinyl-5-(phenylsulfonyl)pyrazine
- 2-Hydrazinyl-5-(3-chlorophenyl)pyrazine
- 2-Hydrazinyl-5-(4-methoxyphenyl)pyrazine
Uniqueness
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s solubility and potentially improve its interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
88066-72-2 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
[5-(3-methoxyphenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(5-9)10-6-14-11(15-12)7-13-10/h2-7H,12H2,1H3,(H,14,15) |
InChIキー |
PTNIXXXMVAQWJU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


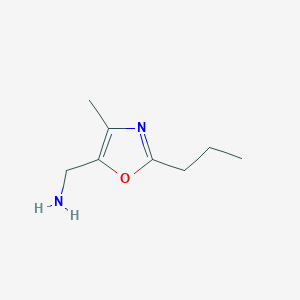
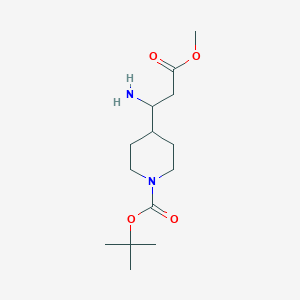
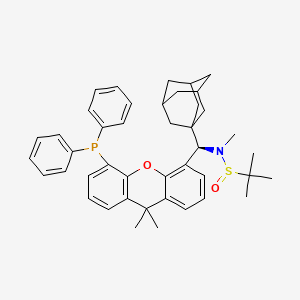





![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)

![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
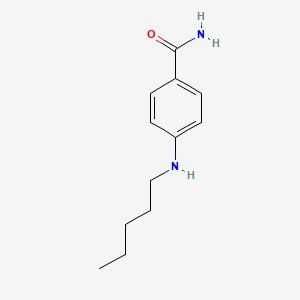
![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)
